

Technical Guide: Solubility & Handling of 4-Chloro-7-ethoxy-6-nitroquinazoline[1]

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Compound of Interest

Compound Name: 4-Chloro-7-ethoxy-6-nitroquinazoline

CAS No.: 936954-10-8

Cat. No.: B2864715

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Executive Summary

4-Chloro-7-ethoxy-6-nitroquinazoline is a critical electrophilic intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs), including analogs of Erlotinib and Neratinib.[1] Its primary function is to serve as the scaffold for Nucleophilic Aromatic Substitution (

) at the C-4 position, typically with aniline derivatives.[1]

Understanding its solubility profile is inseparable from managing its chemical stability. As a 4-chloroquinazoline, it is highly susceptible to hydrolysis, converting back to the inert 7-ethoxy-6-nitroquinazolin-4(3H)-one in the presence of moisture.[1] Therefore, solvent selection must balance solubilization power with anhydrous integrity.[1]

This guide provides a validated solubility landscape, experimental protocols for handling, and process-relevant data for researchers in medicinal chemistry.[1]

Physicochemical Profile

Property	Data
IUPAC Name	4-Chloro-7-ethoxy-6-nitroquinazoline
Molecular Formula	
Molecular Weight	253.64 g/mol
Appearance	Yellow to off-white crystalline solid
Polarity	Moderate (Lipophilic ethoxy tail vs. Polar nitro/diaza core)
Reactivity	High (C-4 Chloride is a potent leaving group)
Stability	Moisture Sensitive (Hydrolyzes to Quinazolinone)

Solubility Landscape

The solubility of **4-Chloro-7-ethoxy-6-nitroquinazoline** is dictated by the competition between its lipophilic ethoxy group and the polar nitro-quinazoline core.^[1]

Solvent Compatibility Table

Solvent Class	Specific Solvent	Solubility Rating	Process Application
Halogenated	Dichloromethane (DCM)	High (>100 mg/mL)	Primary extraction solvent; standard for transfer.[1]
Halogenated	Chloroform ()	High	Used for NMR and chromatography loading.
Polar Aprotic	DMF / DMSO	Very High	Reaction media for difficult couplings; difficult to remove.
Polar Aprotic	THF	High	Excellent reaction solvent; easily removed.
Esters	Ethyl Acetate (EtOAc)	Moderate	Good for hot recrystallization; standard TLC eluent component.
Alcohols	Isopropanol (IPA)	Moderate (Hot)	Critical Process Solvent. Used for coupling reactions (reflux).[1]
Alcohols	Methanol / Ethanol	Moderate	Risk of solvolysis (formation of 4-alkoxy impurity) if heated too long.
Nitriles	Acetonitrile (MeCN)	Moderate-High	Preferred for clean reactions; easy work-up.[1]
Hydrocarbons	Hexane / Heptane	Insoluble	Used as an anti-solvent to precipitate the product.

Aqueous

Water

Insoluble / Reactive

DO NOT USE.
Causes rapid
hydrolysis to the
quinazolinone.

Critical Process Insight: The "Isopropanol Effect"

In drug development workflows (e.g., Erlotinib synthesis), Isopropanol (IPA) is the industry-standard solvent.^[1]

- Behavior: The 4-chloro intermediate is sparingly soluble in cold IPA but dissolves significantly at reflux ().
- Mechanism: Upon adding the aniline nucleophile, the product (a hydrochloride salt) becomes insoluble in IPA and precipitates out, driving the reaction to completion.^[1]
- Advantage: This "dissolution-reaction-precipitation" cascade purifies the product in situ, removing the need for chromatography.^[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening (Rapid)

Use this method to determine approximate solubility for process development.^[1]

- Preparation: Weigh 10 mg of **4-Chloro-7-ethoxy-6-nitroquinazoline** into a dry 4 mL vial.
- Addition: Add the target solvent in 100 L increments at room temperature ().
- Observation: Vortex for 30 seconds after each addition.
 - Soluble: Clear solution (no particulates).

- Sparingly Soluble: Hazy suspension.
- Insoluble: Solid remains at bottom.
- Calculation:
.
- Validation: If testing alcohols (MeOH/EtOH), inject immediately into HPLC to check for solvolysis (replacement of -Cl with -OR).

Protocol B: HPLC Purity & Stability Check

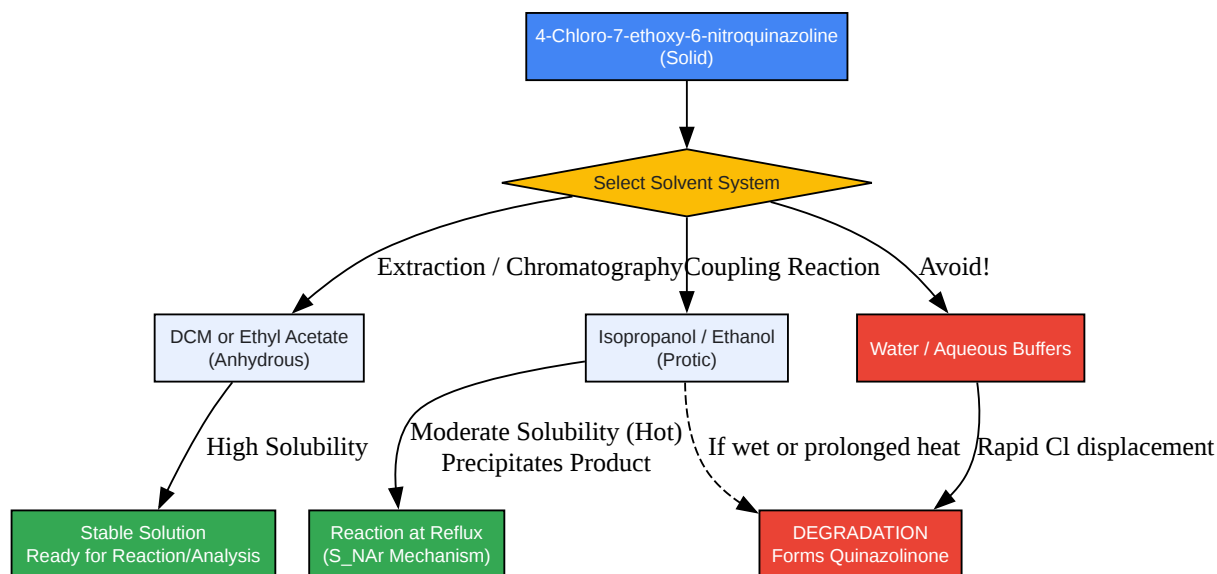
Essential before using stored stock solutions.[\[1\]](#)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[\[1\]](#)
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm.
- Sample Prep: Dissolve 1 mg in dry Acetonitrile (NOT Methanol).
- Markers:
 - RT ~X min: **4-Chloro-7-ethoxy-6-nitroquinazoline** (Target).[\[1\]](#)[\[2\]](#)
 - RT 7-Ethoxy-6-nitroquinazolin-4(3H)-one (Hydrolysis Impurity - Indicates wet solvent).[\[1\]](#)

Process Visualization

Solubility & Reactivity Logic

The following diagram illustrates the decision logic for solvent selection, highlighting the risk of hydrolysis.

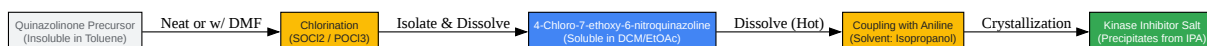


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Caption: Decision tree for solvent selection.[1] Note the critical path for Alcohols (Process use) vs. Water (Degradation).[1]

Synthesis Workflow (Erlotinib/Neratinib Context)

This diagram places the compound in its functional context, showing how solubility drives the synthesis steps.



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Caption: Workflow showing the solubility transition from the soluble chloro-intermediate to the insoluble product salt.

Storage & Stability Guidelines

- Storage: Store solid at

under inert atmosphere (Argon/Nitrogen).
- Dessication: Keep strictly anhydrous. The presence of atmospheric moisture will turn the yellow solid into a white powder (the hydrolyzed quinazolinone) over time.
- Handling: Always handle in a fume hood. 4-chloroquinazolines are potent sensitizers and can cause severe eye/skin irritation.

References

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- PubChem. (2025). "**4-Chloro-7-ethoxy-6-nitroquinazoline** Compound Summary." National Center for Biotechnology Information. [1]
- Cohen, F., et al. (2016).[1] "Composition and methods for inhibiting mammalian sterile 20-like kinase 1." WO Patent 2016/210345. (Describes usage of **4-Chloro-7-ethoxy-6-nitroquinazoline** in isopropanol reflux).

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Sources

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- 2. 4-Chloro-7-methoxy-6-nitroquinazoline | CAS#:55496-69-0 | Chemsrce [chemsrc.com]
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